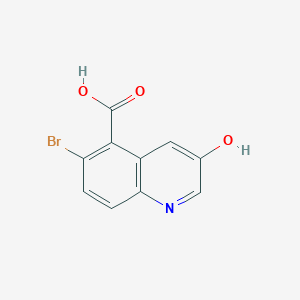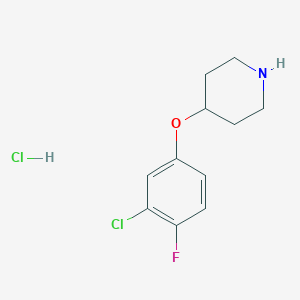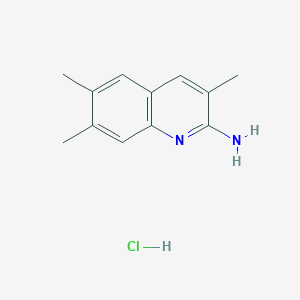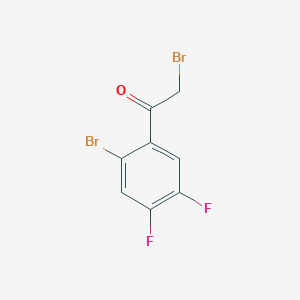
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a methylpropoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid typically involves multiple steps, starting with the bromination of a benzoic acid derivative. The hydroxy and methylpropoxy groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are added in the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as Suzuki–Miyaura coupling are commonly employed in the synthesis of complex organic molecules, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxy-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methylpropoxy group.
3-Bromo-2-methylbenzoic acid: Lacks the hydroxy and methylpropoxy groups, making it less complex.
5-Bromo-2-hydroxybenzoic acid: Similar but with different positioning of the hydroxy group
Uniqueness
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid is unique due to the presence of both the hydroxy and methylpropoxy groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-11(2,15)6-16-9-4-7(10(13)14)3-8(12)5-9/h3-5,15H,6H2,1-2H3,(H,13,14) |
InChI Key |
WSFXZXJMNGTRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC(=CC(=C1)C(=O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)

![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)


![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)

![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)

![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
